Cas no 386715-34-0 (6-(Trifluoromethyl)thionicotinamide)
6-(Trifluoromethyl)thionicotinamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarbothioamide,6-(trifluoromethyl)-
- 6-(TRIFLUOROMETHYL)THIONICOTINAMIDE
- 2-(trifluoromethyl)pyridine-5-thiocarboxamide
- 6-trifluoromethyl-thionicotinamide
- AC1MCS22
- Ambpe6000005
- CTK4I0306
- SBB093628
- 6-(trifluoromethyl)pyridine-3-carbothioamide
- 6-(trifluoromethyl)-3-pyridinecarbothioamide
- DTXSID60380698
- CS-0149969
- D83012
- 386715-34-0
- MFCD02173905
- 3-pyridinecarbothioamide, 6-(trifluoromethyl)-
- AKOS005064000
- FS-1211
- SCHEMBL2307150
- SB77846
- 6-(Trifluoromethyl)pyridine-3-carbothioamide, 6-(Trifluoromethyl)pyridine-3-thiocarboxamide
- SY359334
- DB-263719
- 6-(Trifluoromethyl)thionicotinamide
-
- MDL: MFCD02173905
- Inchi: 1S/C7H5F3N2S/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13)
- InChI Key: PDBGSSVKKHIEBN-UHFFFAOYSA-N
- SMILES: S=C(C1=CN=C(C(F)(F)F)C=C1)N
Computed Properties
- Exact Mass: 206.01265
- Monoisotopic Mass: 206.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
- Topological Polar Surface Area: 71Ų
Experimental Properties
- Density: 1.444
- Boiling Point: 259°Cat760mmHg
- Flash Point: 110.4°C
- Refractive Index: 1.55
- PSA: 38.91
6-(Trifluoromethyl)thionicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009399-1g |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 95%+ | 1g |
£69.00 | 2022-03-01 | |
| Fluorochem | 009399-5g |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 95%+ | 5g |
£245.00 | 2022-03-01 | |
| Chemenu | CM296154-10g |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 95% | 10g |
$467 | 2021-08-18 | |
| Apollo Scientific | PC4545-250mg |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 95+% | 250mg |
£19.00 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006830-5g |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 5g |
7087.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006830-1g |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 1g |
1690.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP614-1g |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 95% | 1g |
894.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP614-50mg |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 95% | 50mg |
137.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP614-200mg |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 95% | 200mg |
261.0CNY | 2021-07-13 | |
| TRC | T895650-50mg |
6-(Trifluoromethyl)thionicotinamide |
386715-34-0 | 50mg |
$64.00 | 2023-05-17 |
6-(Trifluoromethyl)thionicotinamide Suppliers
6-(Trifluoromethyl)thionicotinamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 6-(Trifluoromethyl)thionicotinamide
Introduction to 6-(Trifluoromethyl)thionicotinamide (CAS No: 386715-34-0)
6-(Trifluoromethyl)thionicotinamide, identified by its Chemical Abstracts Service (CAS) number 386715-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of thionicotinamides, which are derivatives of nicotinamide (niacin) and have been extensively studied for their potential biological activities. The introduction of a trifluoromethyl group into the molecular structure enhances its pharmacological properties, making it a promising candidate for further research and development.
The trifluoromethyl group is a key structural feature that imparts unique characteristics to 6-(Trifluoromethyl)thionicotinamide. This substituent is known to increase the metabolic stability and lipophilicity of molecules, which can lead to improved bioavailability and prolonged half-life. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, affecting its interactions with biological targets. These properties make 6-(Trifluoromethyl)thionicotinamide an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in developing new drugs that target various diseases, including cancer, inflammation, and infectious diseases. The thionicotinamide moiety has shown promise in inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and repair. The presence of the trifluoromethyl group in 6-(Trifluoromethyl)thionicotinamide may enhance its binding affinity to these enzymes, potentially leading to more effective inhibition.
The synthesis of 6-(Trifluoromethyl)thionicotinamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically involves halogenation followed by metal-catalyzed cross-coupling reactions. Advanced synthetic methodologies, such as palladium-catalyzed trifluoromethylation, have been employed to achieve high yields and purity. These synthetic approaches are critical for producing sufficient quantities of the compound for preclinical and clinical studies.
The pharmacological profile of 6-(Trifluoromethyl)thionicotinamide has been the subject of numerous preclinical studies. Research indicates that this compound exhibits potent activity against various disease models. For instance, studies have shown that it can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in tumor progression. Additionally, it has demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
The potential therapeutic applications of 6-(Trifluoromethyl)thionicotinamide extend beyond oncology. Preliminary findings suggest that it may be effective in treating infectious diseases by inhibiting bacterial enzymes essential for survival. Furthermore, its ability to cross the blood-brain barrier makes it a candidate for developing treatments for central nervous system disorders. These diverse applications highlight the versatility of this compound and its potential impact on multiple therapeutic areas.
In conclusion, 6-(Trifluoromethyl)thionicotinamide(CAS No: 386715-34-0) is a structurally unique compound with significant pharmacological potential. The incorporation of the trifluoromethyl group enhances its biological activity and metabolic stability, making it an attractive candidate for drug development. Ongoing research continues to explore its mechanisms of action and therapeutic applications, paving the way for novel treatments in various disease areas.
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